Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

IRAK4 inhibition Kinase selectivity Innate immunity

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 312634-04-1, MF: C20H15N3O2, MW: 329.36) is a heterocyclic small molecule featuring a fused pyrazolo[1,5-a]pyrimidine bicyclic core substituted with phenyl groups at positions 5 and 7 and a methyl ester at position 2. This scaffold belongs to the broader pyrazolo[1,5-a]pyrimidine class, which is recognized in medicinal chemistry for its ability to act as a kinase hinge-binding motif and for its utility in generating derivatives with diverse biological activities.

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
Cat. No. B11693736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O2/c1-25-20(24)17-13-19-21-16(14-8-4-2-5-9-14)12-18(23(19)22-17)15-10-6-3-7-11-15/h2-13H,1H3
InChIKeyMVBSJTBKFFPJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 312634-04-1): Core Scaffold Identity and Procurement Baseline


Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 312634-04-1, MF: C20H15N3O2, MW: 329.36) is a heterocyclic small molecule featuring a fused pyrazolo[1,5-a]pyrimidine bicyclic core substituted with phenyl groups at positions 5 and 7 and a methyl ester at position 2 . This scaffold belongs to the broader pyrazolo[1,5-a]pyrimidine class, which is recognized in medicinal chemistry for its ability to act as a kinase hinge-binding motif and for its utility in generating derivatives with diverse biological activities [1]. The specific 2‑carboxylate ester arrangement distinguishes this compound from the more commonly explored 3‑carboxamide analogues (e.g., Reversan and its congeners), establishing it as a discrete chemical entry point rather than a generic member of the class [2].

Why a Generic Pyrazolo[1,5-a]pyrimidine Cannot Substitute for Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate in Directed Research


The 5,7-diphenyl-2-carboxylate topomer defines a unique chemical space that is not recapitulated by other commercially available pyrazolo[1,5-a]pyrimidines. While the class as a whole is known for kinase inhibition and antiviral activity, the precise arrangement of the phenyl substituents and the 2‑carboxylate ester governs both the three‑dimensional presentation of the scaffold and its synthetic accessibility for downstream derivatization [1]. Substituting this compound with a 3‑carboxamide analogue (e.g., Reversan precursors) would redirect the amidation chemistry away from the ester handle and alter the molecular recognition profile, thereby invalidating any structure‑activity relationship (SAR) study or reaction optimization that relies on the 2‑ester motif [2]. Furthermore, patent‑disclosed inhibitory data (e.g., IRAK4 IC50 = 1.90 nM) are linked to the precise compound identity, meaning that a generic replacement would forfeit the documented biological anchoring point [3].

Head-to-Head Quantitative Differentiation of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate


IRAK4 Kinase Inhibition: Potency Differentiator Against a Key Innate Immunity Target

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is specifically cited in multiple patents as Example 188 and demonstrates potent inhibition of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) with an IC50 of 1.90 nM, measured using a DELFIA assay against the full-length human enzyme [1]. This single-digit nanomolar activity places it among the most potent pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors disclosed in the public domain. By comparison, the widely referenced IRAK4 inhibitor from the same structural class, IRAK4 modulator-2, exhibits an IC50 of 5 nM (0.005 μM) . The roughly 2.6‑fold improvement in potency is functionally significant when optimizing for cellular IRAK4 engagement under conditions of limiting ATP concentration.

IRAK4 inhibition Kinase selectivity Innate immunity

Scaffold Differentiation from 3-Carboxamide Reversan Analogues: Synthetic Accessibility and MRP1 Profiling

The 2‑carboxylate methyl ester of the target compound provides a chemically orthogonal handle compared to the 3‑carboxamide group found in Reversan (N-(3-morpholinopropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) [1]. In synthetic chemistry terms, the methyl ester allows direct aminolysis under microwave-assisted silica-gel-mediated conditions to generate diverse amide libraries, a transformation that is not possible with the 3‑carboxamide series without protecting group strategies. Reversan itself is a potent MRP1 inhibitor (IC50 values in the nanomolar range in cellular efflux assays [2]), but its commercial cost is significantly higher than the target compound, which serves as a cost-efficient precursor for analogue synthesis.

Synthetic accessibility Reversan analogues MRP1 inhibition

Antiviral Class Validation: Potency Benchmarking Against FDA-Approved NNRTIs

Although the specific 2‑carboxylate derivative has not been independently tested in HIV-1 phenotypic assays, the closely related 5,7-disubstituted pyrazolo[1,5-a]pyrimidine congener (compound 5a) demonstrates an EC50 of 0.07 μM against wild-type HIV-1 (MT-4 cells) with a selectivity index of 3999, outperforming the clinical NNRTIs nevirapine and delavirdine by approximately 2‑fold in the same assay system [1]. The 5,7‑diphenyl substitution pattern is critical for this activity, and the 2‑carboxylate ester of the target compound offers a vector for further optimization of antiviral potency and pharmacokinetics.

HIV-1 NNRTI Antiviral potency Selectivity index

Physicochemical Differentiation: Calculated Properties That Impact Assay Performance

The methyl ester imparts a calculated logP that is significantly lower than that of the parent carboxylic acid or larger ester analogues, yielding improved aqueous solubility while retaining sufficient lipophilicity for membrane permeability (cLogP estimated at ~3.2 ). In contrast, the free acid (5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid) exhibits a cLogP of ~2.5 but with markedly lower solubility in standard assay buffers (predicted <10 μM at pH 7.4) . The methyl ester therefore represents a balanced intermediate for in vitro screening, avoiding the precipitation artifacts that plague the free acid while maintaining target engagement.

Physicochemical properties Lipophilicity Solubility

Procurement-Ready Application Scenarios for Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate


IRAK4-Directed Kinase Inhibitor Lead Optimization

Utilize the documented IRAK4 IC50 of 1.90 nM as a potency anchor for structure-based design [1]. The methyl ester can be hydrolyzed or directly amidated to explore vectors extending toward the kinase specificity pocket, aiming to improve selectivity over IRAK1 (reported >500‑fold selectivity in patent examples). This approach is directly supported by the BindingDB affinity data and the multiple patents that feature this exact compound as Example 188.

MRP1 Transporter Inhibitor Library Synthesis via Tractable Ester Chemistry

Employ the methyl ester as a universal precursor for a focused library of MRP1 inhibitors modelled on Reversan. The solvent-free microwave aminolysis protocol published by Arias-Gómez et al. (2023) allows rapid diversification with primary amines, generating 20–50 analogues per week without chromatographic purification [2]. This directly competes with the cost and synthetic limitations of purchasing Reversan itself.

HIV-1 NNRTI Scaffold Hopping and Resistance Profiling

Leverage the class-validated EC50 of 0.07 μM for the 5,7-diphenyl analogue to test the target compound against clinically relevant NNRTI-resistant mutants (K103N, Y181C) [3]. The 2‑carboxylate ester may affect the binding mode relative to the 2‑unsubstituted congener, potentially modifying the resistance profile—a testable hypothesis that can be executed with a single procurement of this building block.

Biochemical Assay Development and In Vitro PK Profiling

Given its balanced predicted solubility and lipophilicity, the compound is suitable for configuring DELFIA, HTRF, or FP-based IRAK4 binding assays without the need for DMSO concentrations exceeding 0.1% [1]. The methyl ester also serves as a probe substrate for evaluating hydrolytic stability in plasma and liver microsome assays, providing direct data on the metabolic liability of the 2‑carboxylate phenotype before committing to in vivo studies.

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